Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate
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Overview
Description
This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including an ethoxyphenyl group, an isobutyramido group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the various substituents. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Ethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.
Formation of the Isobutyramido Group: This can be introduced through an amide coupling reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Potential use as a probe in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation as a potential drug candidate due to its diverse functional groups, which may interact with various biological targets.
Industry: Use in the development of specialty chemicals, such as advanced polymers or electronic materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The thiophene ring and its substituents could play a role in binding to the active site of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate
- Methyl 4-(4-ethoxyphenyl)-2-acetamido-5-methylthiophene-3-carboxylate
- Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-ethylthiophene-3-carboxylate
Uniqueness
Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-5-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-24-14-9-7-13(8-10-14)15-12(4)25-18(16(15)19(22)23-5)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFZJOMVJCPISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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